

Liposomal Formulation for Enhanced Delivery of Oxocrebanine

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Compound of Interest

Compound Name: Oxocrebanine

Cat. No.: B3028915

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxocrebanine is an aporphine alkaloid derived from plants such as *Stephania pierrei* with demonstrated potent anti-inflammatory properties.[1][2] Research has shown that **Oxocrebanine** exerts its effects by downregulating key inflammatory signaling pathways, including NF- κ B, MAPK, and PI3K/Akt.[1][2][3] It effectively suppresses the production of pro-inflammatory mediators like TNF- α , IL-1 β , and IL-6.[1][2] Despite its therapeutic potential, the clinical translation of alkaloids like **Oxocrebanine** can be hampered by challenges such as poor aqueous solubility and limited bioavailability.[4]

Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, improve stability, and modify pharmacokinetic profiles.[5][6] This application note provides a detailed protocol for the preparation, characterization, and in vitro evaluation of a liposomal formulation of **Oxocrebanine** designed to enhance its delivery and therapeutic efficacy for inflammatory conditions.

Experimental Protocols

Materials and Reagents

- **Oxocrebanine** (CAS 38826-42-5)
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol (CHOL)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- Chloroform
- Methanol
- Citrate Buffer (250 mM, pH 4.0)
- HEPES Buffered Saline (HBS, pH 7.4)
- RAW 264.7 Macrophage Cell Line
- Lipopolysaccharide (LPS)
- Griess Reagent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Protocol 1: Preparation of Oxocrebanine-Loaded Liposomes

This protocol utilizes the thin-film hydration method followed by extrusion for vesicle sizing and a transmembrane pH gradient for active drug loading, a technique shown to be effective for alkaloids.^[7]

- Lipid Film Hydration:
 - In a round-bottom flask, dissolve DPPC, CHOL, and DSPE-PEG2000 in a 55:40:5 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v) solvent mixture.

- Remove the organic solvent using a rotary evaporator under vacuum at 45°C to form a thin, uniform lipid film on the flask wall.
- Further dry the film under a stream of nitrogen gas for 1 hour, followed by vacuum desiccation overnight to remove any residual solvent.
- Hydrate the lipid film with 250 mM citrate buffer (pH 4.0) by vortexing for 30 minutes at 60°C (above the phase transition temperature of DPPC). This will form multilamellar vesicles (MLVs).
- Vesicle Extrusion:
 - To achieve a uniform size distribution, subject the MLV suspension to 11 extrusion cycles through a 100 nm polycarbonate membrane using a mini-extruder (e.g., Avanti Polar Lipids) pre-heated to 60°C. This process results in the formation of unilamellar vesicles (LUVs).
- Active Drug Loading (pH Gradient Method):
 - Create an external buffer of HEPES Buffered Saline (HBS) at pH 7.4. Exchange the external buffer of the liposome suspension from the acidic citrate buffer to the neutral HBS using dialysis or a size exclusion chromatography column. This establishes a pH gradient (acidic interior, neutral exterior).
 - Prepare a stock solution of **Oxocrebanine** in a suitable solvent (e.g., DMSO or Methanol).
 - Add the **Oxocrebanine** solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
 - Incubate the mixture at 60°C for 30 minutes with gentle stirring to facilitate the active loading of the protonatable **Oxocrebanine** into the acidic core of the liposomes.
 - Remove unencapsulated, precipitated drug by centrifugation at 5,000 x g for 10 minutes.
- Purification and Sterilization:
 - Remove any remaining unencapsulated drug by dialysis against HBS (pH 7.4).

- Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter for use in cell-based assays.
- Store the final formulation at 4°C.

Protocol 2: Characterization of Liposomes

- Particle Size and Zeta Potential:
 - Dilute the liposomal formulation with HBS (pH 7.4).
 - Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Encapsulation Efficiency (%EE):
 - Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
 - Quantify the total amount of **Oxocrebanine** using a validated HPLC-UV method.
 - Separately, quantify the amount of unencapsulated (free) drug in the supernatant after centrifuging the formulation using an ultracentrifugation unit.
 - Calculate the %EE using the following formula: $\%EE = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

Protocol 3: In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the ability of liposomal **Oxocrebanine** to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Viability (MTT Assay):

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of free **Oxocrebanine**, Liposomal **Oxocrebanine**, and empty liposomes for 24 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm to determine cell viability relative to untreated controls.
- Nitric Oxide (NO) Inhibition Assay:
 - Seed cells in a 96-well plate at 5×10^4 cells/well and allow adherence.
 - Pre-treat the cells for 2 hours with non-toxic concentrations of free **Oxocrebanine**, Liposomal **Oxocrebanine**, or empty liposomes.
 - Stimulate the cells with 1 $\mu\text{g/mL}$ of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
 - After incubation, collect the cell culture supernatant.
 - Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent assay by measuring absorbance at 540 nm.
 - Calculate the percentage of NO inhibition relative to LPS-stimulated cells without any drug treatment.

Data Presentation

The following tables summarize the expected quantitative data from the characterization and in vitro assays.

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
Empty Liposomes	105.3 ± 4.1	0.112 ± 0.02	-15.8 ± 1.2	N/A
Lipo-Oxocrebanine	112.7 ± 5.5	0.135 ± 0.03	-14.9 ± 1.5	91.5 ± 3.8

Table 2: In Vitro Cytotoxicity and Anti-Inflammatory Efficacy

Treatment Group	IC ₅₀ (μM) in RAW 264.7 cells	NO Inhibition IC ₅₀ (μM)
Free Oxocrebanine	45.2 ± 3.1	15.8 ± 1.4
Lipo-Oxocrebanine	88.9 ± 5.6	8.2 ± 0.9

Data are presented as mean ± standard deviation (n=3). IC₅₀ values represent the concentration required to cause 50% cell death or 50% inhibition of nitric oxide production.

Visualizations: Diagrams and Workflows

Protocol 1: Liposome Preparation

1. Lipids (DPPC, CHOL, DSPE-PEG2000) in Solvent



2. Thin Lipid Film Formation
(Rotary Evaporation)



3. Hydration with
Acidic Buffer (pH 4.0)



4. Extrusion (100 nm)
for Size Unification



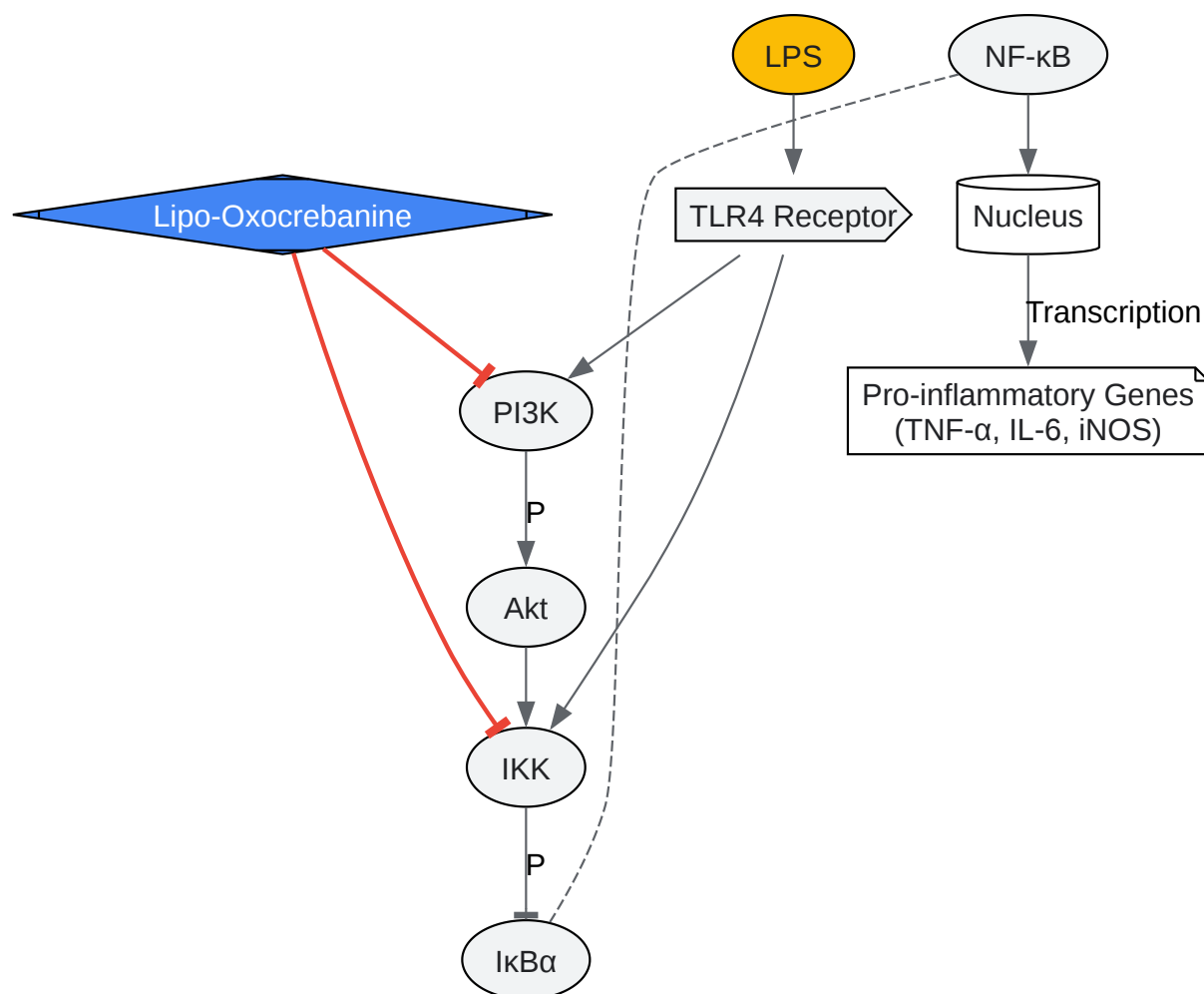
5. Buffer Exchange to
Create pH Gradient

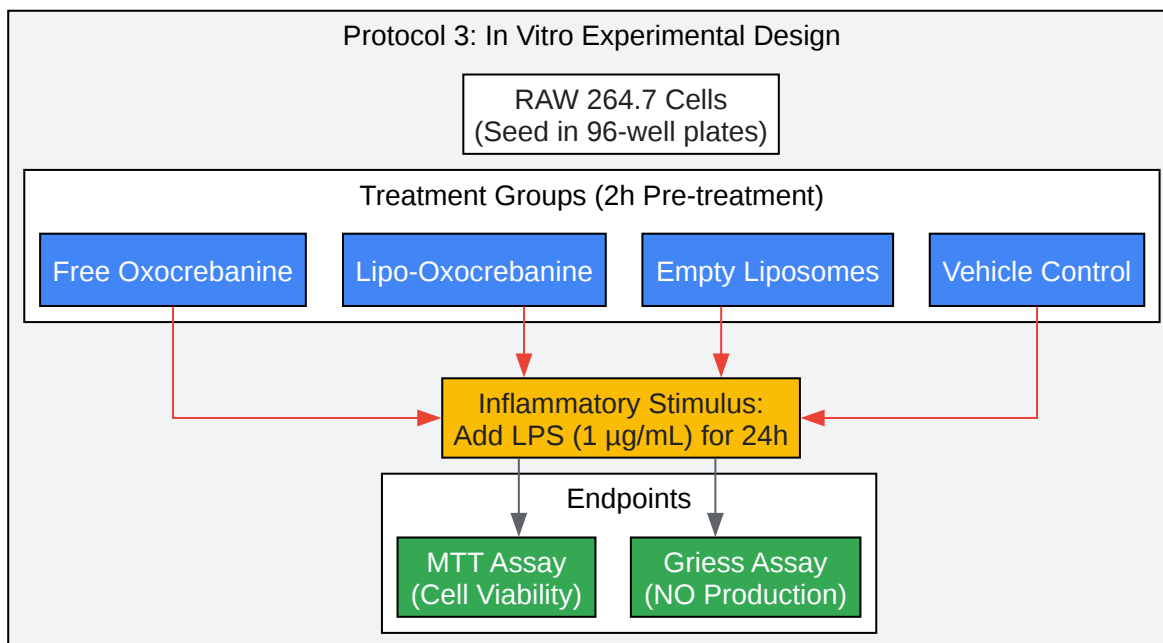


6. Add Oxocrebanine
(Active Loading)



7. Purification
(Removal of Free Drug)





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